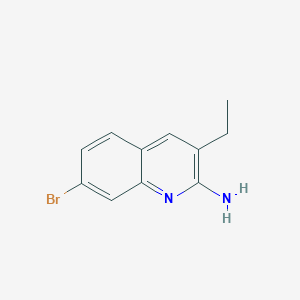
3-Fluoro-5-iodopicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-iodopicolinaldehyde is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of both fluorine and iodine atoms attached to a pyridine ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-iodopicolinaldehyde typically involves multi-step reactions starting from commercially available precursors One common method includes the halogenation of picolinaldehyde derivativesThe iodination step can be performed using iodine monochloride or N-iodosuccinimide under controlled conditions to ensure selective halogenation at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-iodopicolinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The halogen atoms (fluorine and iodine) can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 3-Fluoro-5-iodopicolinic acid.
Reduction: 3-Fluoro-5-iodopicolinyl alcohol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-5-iodopicolinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential as a precursor in the synthesis of biologically active compounds, including antiviral and anticancer agents.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties
Mechanism of Action
The mechanism of action of 3-Fluoro-5-iodopicolinaldehyde is largely dependent on its functional groups and their interactions with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The halogen atoms can also influence the compound’s reactivity and binding affinity through halogen bonding and electronic effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine: Lacks the iodine atom and aldehyde group, making it less reactive in certain chemical transformations.
5-Iodopicolinaldehyde: Lacks the fluorine atom, which affects its electronic properties and reactivity.
3-Fluoro-5-chloropicolinaldehyde: Similar structure but with chlorine instead of iodine, leading to different reactivity and applications.
Uniqueness
3-Fluoro-5-iodopicolinaldehyde is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric effects. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C6H3FINO |
|---|---|
Molecular Weight |
251.00 g/mol |
IUPAC Name |
3-fluoro-5-iodopyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3FINO/c7-5-1-4(8)2-9-6(5)3-10/h1-3H |
InChI Key |
ZTFVYLLIXPYEFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B14852899.png)
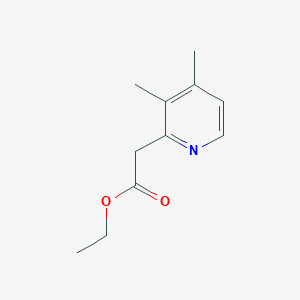

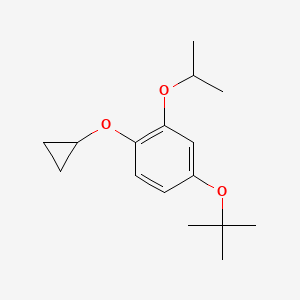
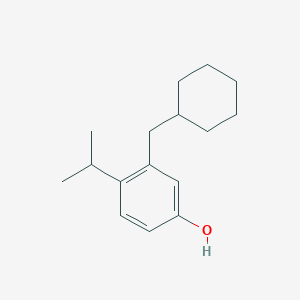
![6-{2-[(4-Amino-4-carboxybutyl)amino]-4H-imidazo[4,5-b]pyridin-4-yl}norleucine](/img/structure/B14852935.png)
![3-O-[5'''-O-feruloyl-beta-D-apiofuranosyl(1'''->2'')-beta-D-glucopyranosyl] rhamnocitrin](/img/structure/B14852941.png)
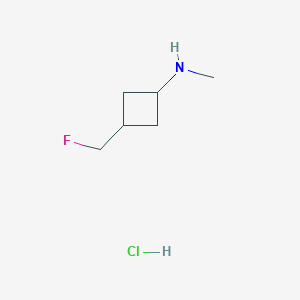

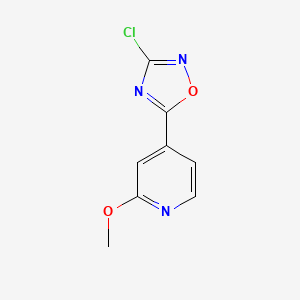

![7-Acetyl-2-(benzylthio)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14852955.png)
